2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde
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Overview
Description
2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde is an organic compound characterized by the presence of a cyclopropane ring, a methoxy group, and a fluorine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Aldehyde Formation: The final step involves the formylation of the benzene ring, which can be accomplished using a Vilsmeier-Haack reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent to form a new carbon-carbon bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzoic acid.
Reduction: 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating effects of the methoxy group. These substituents can affect the compound’s reactivity towards nucleophiles and electrophiles, altering the pathways and products of its reactions.
Comparison with Similar Compounds
2-[(Cyclopropanemethoxy)methyl]-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-[(Cyclopropanemethoxy)methyl]-4-bromobenzaldehyde: Similar structure but with a bromine atom instead of fluorine.
2-[(Cyclopropanemethoxy)methyl]-4-iodobenzaldehyde: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde imparts unique properties such as increased stability and altered electronic characteristics compared to its chloro, bromo, and iodo analogs. These differences can significantly impact its reactivity and suitability for various applications in research and industry.
Properties
IUPAC Name |
2-(cyclopropylmethoxymethyl)-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-12-4-3-10(6-14)11(5-12)8-15-7-9-1-2-9/h3-6,9H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBHNIPLLWWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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